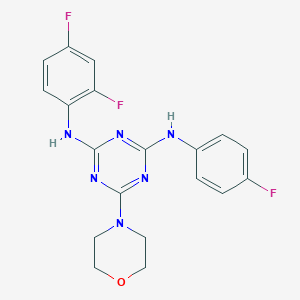![molecular formula C13H11ClN6OS2 B302745 2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B302745.png)
2-[1-(3-Chloro-4-methyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-N-thiazol-2-yl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-320706 involves multiple steps, starting from the appropriate precursors The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail
Industrial Production Methods: Industrial production of WAY-320706 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: WAY-320706 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
WAY-320706 has several scientific research applications, including:
Chemistry: Used as a tool to study the shikimate pathway and its inhibition.
Biology: Helps in understanding the metabolic processes of Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for tuberculosis treatment.
Industry: Could be used in the development of new antibiotics targeting the shikimate pathway.
Mechanism of Action
WAY-320706 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway of Mycobacterium tuberculosis . This pathway is crucial for the biosynthesis of aromatic compounds necessary for bacterial survival. By inhibiting this enzyme, WAY-320706 disrupts the production of these essential compounds, leading to the death of the bacteria.
Comparison with Similar Compounds
WAY-319197: Another inhibitor of shikimate kinase with a slightly different structure.
WAY-321234: A compound with similar biological activity but different pharmacokinetic properties.
Uniqueness: WAY-320706 is unique due to its specific inhibition of shikimate kinase in Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment. Its structure and functional groups are optimized for high affinity and selectivity towards the target enzyme, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11ClN6OS2 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11ClN6OS2/c1-8-2-3-9(6-10(8)14)20-13(17-18-19-20)23-7-11(21)16-12-15-4-5-22-12/h2-6H,7H2,1H3,(H,15,16,21) |
InChI Key |
SMWDTUKTAAWMLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-({2-[(4-Carboxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B302662.png)
![4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302663.png)
![4-({5-[4-(Carboxymethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302664.png)
![4-[(5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302665.png)
![4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302668.png)
![3-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302670.png)
![4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302672.png)
![2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine](/img/structure/B302673.png)
![1-Amino-3-(4-isobutoxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302675.png)
![3-[(4-{(Z)-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B302676.png)
![1-(4-{5-[(Z)-(diphenylhydrazinylidene)methyl]furan-2-yl}phenyl)-1H-tetrazole](/img/structure/B302679.png)
![2-{[1-(2,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B302680.png)

![4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302685.png)
